molecular formula C22H28O3S B14341088 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid CAS No. 106181-16-2

6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid

Cat. No.: B14341088
CAS No.: 106181-16-2
M. Wt: 372.5 g/mol
InChI Key: ATCZOTBMKKMABQ-UHFFFAOYSA-N
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Description

6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid: is an organic compound that belongs to the thiophene series of compounds It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid can be achieved through several methods. One common approach involves the condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Other methods include the Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid can undergo various types of chemical reactions, including:

    Nucleophilic Reactions: These reactions involve the attack of a nucleophile on the thiophene ring, leading to substitution reactions.

    Electrophilic Reactions: Electrophiles can react with the thiophene ring, resulting in electrophilic substitution reactions.

    Radical Reactions: Radical reactions can also occur, leading to substitution on the thiophene ring.

Common Reagents and Conditions: Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction and various catalysts for nucleophilic and electrophilic reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of aminothiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biology, this compound has been studied for its potential biological activities. Thiophene derivatives, including this compound, have shown promise as biologically active compounds with various effects.

Medicine: In medicine, thiophene-based compounds are being explored for their potential therapeutic applications. They have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In industry, thiophene derivatives are used as corrosion inhibitors to protect metal surfaces from corrosion. They are also used in the development of organic semiconductors for electronic devices such as transistors and diodes.

Mechanism of Action

The mechanism of action of 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring system allows the compound to interact with various biological molecules, potentially leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

    6-(Thiophen-2-yl)hexanoic acid: This compound is similar in structure but lacks the phenylhexanoyl group.

    6,6’-Thiophene-2,5-diyl-bis-hexanoic acid: This compound has a similar thiophene ring system but with different substituents, leading to variations in its chemical and biological properties.

Uniqueness: 6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid is unique due to the presence of the phenylhexanoyl group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

106181-16-2

Molecular Formula

C22H28O3S

Molecular Weight

372.5 g/mol

IUPAC Name

6-[5-(6-phenylhexanoyl)thiophen-2-yl]hexanoic acid

InChI

InChI=1S/C22H28O3S/c23-20(14-8-2-6-12-18-10-4-1-5-11-18)21-17-16-19(26-21)13-7-3-9-15-22(24)25/h1,4-5,10-11,16-17H,2-3,6-9,12-15H2,(H,24,25)

InChI Key

ATCZOTBMKKMABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)C2=CC=C(S2)CCCCCC(=O)O

Origin of Product

United States

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